molecular formula C7H10N2O B7836383 6-propyl-1H-pyrimidin-4-one

6-propyl-1H-pyrimidin-4-one

Cat. No.: B7836383
M. Wt: 138.17 g/mol
InChI Key: QQFOXWFPCYCCJS-UHFFFAOYSA-N
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Description

6-Propyl-1H-pyrimidin-4-one is a pyrimidinone derivative characterized by a propyl substituent at the 6-position of the pyrimidinone ring. Pyrimidinones are heterocyclic compounds with a six-membered ring containing two nitrogen atoms and a ketone group. The propyl side chain in this compound may influence its physicochemical properties, such as solubility, stability, and biological activity.

Properties

IUPAC Name

6-propyl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-2-3-6-4-7(10)9-5-8-6/h4-5H,2-3H2,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQFOXWFPCYCCJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)N=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=CC(=O)N=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the compound “6-propyl-1H-pyrimidin-4-one” involves several steps, each requiring specific reagents and conditions. The synthetic route typically begins with the selection of appropriate starting materials, which undergo a series of chemical transformations. These transformations may include nucleophilic substitutions, oxidations, and reductions, among others. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up to meet demand. This involves optimizing the synthetic route to minimize costs and maximize efficiency. Industrial production methods may include continuous flow processes, which allow for the constant production of the compound, and batch processes, which produce the compound in discrete quantities. The choice of method depends on factors such as the availability of raw materials, the desired production scale, and environmental considerations .

Chemical Reactions Analysis

Types of Reactions

The compound “6-propyl-1H-pyrimidin-4-one” undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, resulting in an increase in the oxidation state of the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in a decrease in the oxidation state of the compound.

    Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

Common reagents used in the reactions of “this compound” include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles such as sodium hydroxide. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation .

Major Products

The major products formed from the reactions of “this compound” depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

The compound “6-propyl-1H-pyrimidin-4-one” has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which “6-propyl-1H-pyrimidin-4-one” exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The pathways involved in these processes are complex and may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimidinone derivatives exhibit significant structural diversity due to variations in substituents at different positions.

Table 1: Structural and Molecular Comparison

Compound Name Substituents CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
6-Propyl-1H-pyrimidin-4-one 6-propyl Not provided C₇H₁₀N₂O 138.17 Base structure with alkyl substitution
2-Amino-5-(4-phenylbutyl)-6-propyl-1H-pyrimidin-4-one 2-amino, 5-(4-phenylbutyl), 6-propyl 4455-65-6 C₁₉H₂₄N₄O 324.43 Enhanced lipophilicity due to aromatic and alkyl groups; potential CNS activity
6-Amino-2-methyl-5-propyl-1H-pyrimidin-4-one 6-amino, 2-methyl, 5-propyl 103980-54-7 C₈H₁₄N₄O 182.22 Amino and methyl groups may improve solubility and binding affinity
2-(Methylthio)-6-propyl-1H-pyrimidin-4-one 2-(methylthio), 6-propyl 5751-17-7 C₈H₁₂N₂OS 184.26 Thioether group could enhance metabolic stability
6-Amino-1-isopropyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one 6-amino, 1-isopropyl, 2-thioxo 41808-42-8 C₇H₁₂N₄OS 200.26 Thioxo group may alter redox properties; used in medicinal chemistry

Key Observations

Substituent Effects: this compound serves as a foundational structure. Its lack of polar groups (e.g., amino or thioether) limits solubility but may favor interactions with hydrophobic targets . Aromatic extensions (e.g., 2-amino-5-(4-phenylbutyl)-6-propyl-1H-pyrimidin-4-one) increase molecular weight and lipophilicity, which might enhance blood-brain barrier penetration for CNS-targeted therapies .

Methyl and isopropyl groups (e.g., 6-amino-1-isopropyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one) introduce steric hindrance, which could influence conformational flexibility and selectivity .

Synthetic Utility: Compounds like 2-amino-5-(4-phenylbutyl)-6-propyl-1H-pyrimidin-4-one are often intermediates in synthesizing more complex molecules, such as kinase inhibitors or antimicrobial agents .

Research Implications

The structural versatility of pyrimidinone derivatives underscores their utility in drug discovery and materials science. For instance:

  • Antimicrobial Activity: Amino and thioether substituents are associated with enhanced antibacterial or antifungal properties in related heterocycles .
  • Kinase Inhibition : Aromatic and alkyl extensions (e.g., phenylbutyl groups) align with structural motifs seen in kinase inhibitors targeting ATP-binding pockets .

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